5,5-Difluoro-2-methylpentanoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5,5-difluoro-2-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F2O2/c1-4(6(9)10)2-3-5(7)8/h4-5H,2-3H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMTRJRVRCKVGFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for 5,5 Difluoro 2 Methylpentanoic Acid and Its Precursors
Retrosynthetic Analysis of the 5,5-Difluoro-2-methylpentanoic Acid Skeleton
A retrosynthetic analysis of this compound reveals several potential disconnection points, suggesting various forward synthetic strategies. The primary disconnections involve the formation of the carbon-carbon bonds and the introduction of the fluorine atoms.
A logical disconnection is at the C2-C3 bond, which separates the molecule into a two-carbon synthon bearing the carboxylic acid and methyl group, and a three-carbon synthon containing the gem-difluoro group. This approach would involve the alkylation of a suitable propanoic acid derivative with a 3,3-difluoropropyl electrophile.
Alternatively, a disconnection at the C4-C5 bond suggests a strategy where the gem-difluoro group is introduced at a late stage. This would involve the synthesis of a 2-methyl-5-oxopentanoic acid derivative, which could then undergo deoxofluorination to yield the target molecule.
A third approach involves building the carbon skeleton first and then introducing the methyl group at the α-position. This could start from a 5,5-difluoropentanoic acid derivative, which would then be methylated at the C2 position.
Each of these retrosynthetic pathways highlights the key challenges in the synthesis: the stereoselective introduction of the methyl group at C2 (if a specific stereoisomer is desired), the efficient construction of the five-carbon chain, and the chemoselective introduction of the two fluorine atoms at C5.
Classical and Contemporary Approaches to the Construction of the Pentanoic Acid Moiety
The construction of the substituted pentanoic acid framework is a fundamental aspect of the synthesis of this compound. Numerous classical and contemporary methods can be employed for this purpose.
One of the most established methods is the malonic ester synthesis . This approach involves the alkylation of diethyl malonate with a suitable propyl halide, followed by a second alkylation with a methyl halide. Subsequent hydrolysis and decarboxylation would yield 2-methylpentanoic acid. To adapt this for the target molecule, a 3,3-difluoropropyl halide could be used as the first electrophile.
Another classical approach is the acetoacetic ester synthesis , which follows a similar logic to the malonic ester synthesis but starts with ethyl acetoacetate. Alkylation followed by hydrolysis and decarboxylation can provide the desired carboxylic acid.
More contemporary methods for constructing substituted carboxylic acids include transition metal-catalyzed cross-coupling reactions. For instance, the carboxylation of a Grignard reagent derived from a 1-halo-2-methylbutane derivative could be a viable route. Furthermore, modern alkylation strategies for ester enolates offer precise control over the introduction of substituents. The α-alkylation of a pentanoic acid ester enolate with a methylating agent is a direct approach. The use of strong, non-nucleophilic bases like lithium diisopropylamide (LDA) is crucial for the quantitative formation of the enolate. youtube.com
For instance, the synthesis of 2-methylpentanoic acid can be achieved by reacting ethyl bromoacetate with sodium ethoxide, followed by alkylation with 3-methylbutyl bromide and subsequent hydrolysis. brainly.com An alternative synthesis of (E)-2-methyl-2-pentenoic acid, a related unsaturated analog, involves the self-condensation of propanal followed by oxidation with sodium chlorite. researchgate.net
Introduction of gem-Difluoroalkyl Groups: Methodological Advancements
The introduction of the gem-difluoroalkyl group is a critical step in the synthesis of this compound. This transformation is of broad interest in medicinal chemistry due to the ability of the difluoromethylene group to act as a bioisostere of other functional groups. study.comyoutube.com Several distinct strategies have been developed for the formation of C-F bonds, each with its own advantages and limitations. These can be broadly categorized into nucleophilic, electrophilic, radical, and deoxofluorination approaches.
Nucleophilic Fluorination Strategies for Difluoroalkanes
Nucleophilic fluorination involves the displacement of leaving groups with a fluoride (B91410) ion source. While direct double displacement of two leaving groups on the same carbon is challenging, several indirect methods are effective. One common strategy is the fluorination of 1,3-dithiolanes, which can be prepared from the corresponding aldehyde or ketone. Treatment of the dithiolane with a source of electrophilic halogen and a nucleophilic fluoride source, such as N-bromosuccinimide and a hydrogen fluoride-pyridine complex, can yield the gem-difluoride. brainly.com
Another approach involves the use of fluorinated building blocks. For example, the reaction of a Grignard reagent with ethyl difluoroacetate can introduce the difluoromethyl group. Subsequent chain elongation would be required to complete the carbon skeleton. The development of novel nucleophilic fluorinating reagents and catalytic systems continues to expand the scope and applicability of this strategy. mdpi.com A solvent- and catalyst-free synthesis of gem-difluorinated compounds has been reported using nucleophilic difluoroenoxysilanes. acs.org
Electrophilic Fluorination Strategies and Reagent Development
Electrophilic fluorination utilizes reagents that deliver a formal "F+" equivalent to a nucleophilic carbon center. researchgate.netmdpi.com This approach is particularly useful for the fluorination of enolates, enol ethers, and other electron-rich species. A wide array of electrophilic fluorinating reagents have been developed, with N-F reagents being the most common due to their stability and ease of handling. researchgate.netgoogle.com
| Reagent Name | Abbreviation | Key Features |
| N-Fluorobenzenesulfonimide | NFSI | Economical, stable, and soluble in various organic solvents. chegg.com |
| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor | Highly reactive, stable, and widely used for various substrates. researchgate.netmdpi.comchegg.com |
| N-Fluoro-o-benzenedisulfonimide | NFOBS | Effective electrophilic fluorinating agent. researchgate.net |
Table 1: Common Electrophilic Fluorinating Reagents
The mechanism of electrophilic fluorination is still a subject of debate, with evidence supporting both SN2 and single-electron transfer (SET) pathways. researchgate.net For the synthesis of a precursor to this compound, one could envision the electrophilic fluorination of a suitable carbanion or enolate derived from a 5-oxopentanoic acid derivative. The choice of reagent and reaction conditions is critical to achieve high yields and selectivity. nih.gov
Radical Fluorination Pathways and Mechanistic Considerations
Radical fluorination offers a complementary approach to ionic methods and is particularly useful for the fluorination of unactivated C-H bonds. This method involves the generation of a carbon-centered radical, which then reacts with a fluorine atom source.
Historically, the use of highly reactive reagents like elemental fluorine (F2) and xenon difluoride (XeF2) limited the scope of radical fluorination. However, the discovery that electrophilic N-F reagents, such as NFSI and Selectfluor, can also act as fluorine atom donors has led to a resurgence in this area.
Several methods for generating the initial carbon radical have been developed, including:
Decarboxylative Fluorination: Carboxylic acids can be converted to radicals through photoredox catalysis or with the use of metal catalysts like silver or manganese.
Fluorination of Alkenes: Radical addition to alkenes can be initiated by various means, leading to fluorinated products.
C(sp³)–H Fluorination: This powerful strategy allows for the direct conversion of C-H bonds to C-F bonds, often with high regioselectivity depending on the directing group or catalyst used.
Mechanistically, these reactions proceed through a chain process involving radical initiation, propagation, and termination steps. The selectivity is often governed by the stability of the intermediate carbon radical.
Deoxofluorination Approaches to gem-Difluorides
Deoxofluorination is a powerful and widely used method for the synthesis of gem-difluorides from aldehydes and ketones. This transformation involves the replacement of a carbonyl oxygen with two fluorine atoms.
A variety of reagents have been developed for this purpose, with sulfur-based fluorinating agents being the most prominent.
| Reagent | Acronym | Notes |
| Diethylaminosulfur trifluoride | DAST | Effective but thermally unstable. |
| Bis(2-methoxyethyl)aminosulfur trifluoride | Deoxo-Fluor | More thermally stable than DAST. brainly.com |
| Sulfur tetrafluoride | SF4 | Highly effective but toxic and requires harsh conditions. |
Table 2: Common Deoxofluorinating Reagents
The reaction of a 5-oxo-2-methylpentanoic acid derivative with a reagent like Deoxo-Fluor would be a direct route to this compound. brainly.com The reaction mechanism typically involves the initial formation of a fluorosulfite intermediate, followed by nucleophilic attack of fluoride and elimination of thionyl fluoride. The choice of reagent and reaction conditions can be critical to avoid side reactions, such as elimination. The fluorination of thiocarbonyl compounds with Deoxo-Fluor has also been reported as an efficient route to gem-difluorides.
Stereoselective Synthesis of this compound
The creation of the chiral center at the C2 position with a specific stereochemistry is a critical challenge in the synthesis of this compound. Various methodologies have been developed to achieve high levels of stereocontrol in the synthesis of α-methyl carboxylic acids, which are applicable to this target molecule.
Chiral auxiliaries are powerful tools for asymmetric synthesis, providing a temporary chiral influence that directs the stereochemical outcome of a reaction. wikipedia.org The auxiliary is covalently attached to the substrate, a diastereoselective reaction is performed to create the new stereocenter, and the auxiliary is subsequently cleaved to yield the enantiomerically enriched product. wikipedia.org
For the synthesis of α-alkylated carboxylic acids, oxazolidinones, such as those popularized by Evans, are widely used. williams.edu The synthesis begins with the acylation of the chiral auxiliary. The resulting N-acyl oxazolidinone is then deprotonated to form a rigid, chelated (Z)-enolate. williams.edu The bulky substituent on the auxiliary effectively shields one face of the enolate, forcing the alkylating agent to approach from the less hindered side. williams.edu This results in a highly diastereoselective alkylation. Finally, the auxiliary is removed, often by hydrolysis, to yield the chiral carboxylic acid. williams.edu
This strategy can be adapted for the synthesis of this compound. The key alkylation step would involve the reaction of the enolate of an N-propanoyl oxazolidinone with a suitable electrophile, such as 3,3-difluoropropyl iodide.
Table 1: Diastereoselective Alkylation using Chiral Auxiliaries
| Chiral Auxiliary | Acyl Group | Electrophile | Diastereomeric Ratio (d.r.) |
| (S)-4-Benzyl-2-oxazolidinone | Propanoyl | Allyl iodide | 98:2 |
| (4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone | Propanoyl | Methyl iodide | >99:1 |
This table presents data from analogous systems to illustrate the high diastereoselectivity achievable with chiral auxiliaries.
Asymmetric induction refers to the preferential formation of one enantiomer or diastereomer over the other, due to the influence of a chiral feature in the substrate, reagent, or catalyst. nih.gov In the context of this compound, the gem-difluoro group can influence the stereochemical outcome of reactions at the α-position.
The synthesis of chiral compounds containing a difluoromethyl group often employs enantioselective functionalization of CF₂H synthons. nih.gov Both chiral auxiliary and asymmetric catalytic strategies have been successfully applied. nih.gov For instance, the addition of nucleophiles to difluoromethylated imines or aldehydes can proceed with high diastereoselectivity. nih.gov
Catalyst-controlled asymmetric reactions provide an alternative to substrate-controlled methods. Chiral catalysts can create a chiral environment around the reacting molecules, favoring the formation of one enantiomer. For the synthesis of chiral difluoromethylated compounds, asymmetric radical transformations have emerged as a practical and efficient solution, offering high catalytic activity and excellent enantioselectivity under mild reaction conditions. nih.gov
Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity and under environmentally benign conditions. chemistryjournals.net For the synthesis of enantiomerically pure this compound, biocatalytic kinetic resolution is a viable strategy.
In a kinetic resolution, an enzyme selectively reacts with one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. This allows for the separation of the two enantiomers. For carboxylic acids, lipases and esterases are commonly used to catalyze the hydrolysis of a racemic ester. researchgate.net One enantiomer of the ester is preferentially hydrolyzed to the carboxylic acid, while the other enantiomer remains as the ester. These can then be separated.
For example, a racemic ester of this compound could be subjected to hydrolysis by an enzyme like Candida lipolytica ester hydrolase (CLEH), which has been shown to resolve sterically hindered α-tertiary-substituted carboxylic acid esters. nih.gov
Table 2: Examples of Biocatalytic Kinetic Resolution of Carboxylic Acid Esters
| Enzyme | Substrate | Product | Enantiomeric Excess (ee) |
| Candida lipolytica ester hydrolase | Racemic α-hydrazino-α-methyl ester | (S)-acid | >98% |
| Lipase from Pseudomonas cepacia | Racemic 2-chloropropionic acid ester | (R)-2-chloropropionic acid | >99% |
This table shows examples of enzymatic resolutions of analogous compounds, demonstrating the potential for achieving high enantiopurity.
Continuous Flow Chemistry and Scalability in the Synthesis of Fluorinated Carboxylic Acids
Continuous flow chemistry offers significant advantages over traditional batch processing, particularly for reactions that are highly exothermic, use hazardous reagents, or require precise control over reaction parameters. These benefits are highly relevant to the synthesis of fluorinated compounds.
The carboxylation of organometallic reagents with carbon dioxide is a common method for synthesizing carboxylic acids. In a continuous flow setup, a solution of the organometallic precursor to this compound (e.g., a Grignard or organolithium reagent) can be continuously mixed with a stream of CO₂ gas in a microreactor or a tube-in-tube reactor. durham.ac.uk This allows for excellent gas-liquid mixing, efficient heat dissipation, and safe handling of the reactive intermediates. durham.ac.uk
Flow chemistry also facilitates scalability. durham.ac.uk A process developed on a laboratory scale can be scaled up by running the flow reactor for a longer period or by using a larger reactor. durham.ac.uk For example, a continuous flow process for the carboxylation of N-Boc-4,4-difluoropiperidine was successfully scaled up to produce 400 g of the corresponding carboxylic acid. acs.org
Table 3: Scalability of Continuous Flow Carboxylation
| Substrate | Reagent | Flow Rate | Scale | Yield |
| Phenylmagnesium bromide | CO₂ | 800 µL/min | 1 mmol | 95% |
| Mesitylmagnesium bromide | CO₂ | 1.0 mL/min | 20 mmol | 93% |
| N-Boc-4,4-difluoropiperidine | s-BuLi, CO₂ | - | 400 g | 70% |
This table provides examples of the scalability of continuous flow carboxylation for various substrates. durham.ac.ukacs.org
Green Chemistry Principles in Synthetic Route Design for Organofluorine Compounds
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. chemistryjournals.net The synthesis of organofluorine compounds can benefit significantly from the application of these principles.
Key green chemistry considerations for the synthesis of this compound include:
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.
Use of Less Hazardous Chemical Syntheses: Employing fluorinating agents and other reagents that are less toxic and safer to handle. dntb.gov.ua
Safer Solvents and Auxiliaries: Utilizing greener solvents like water, ionic liquids, or supercritical fluids, and minimizing the use of auxiliary substances. chemistryjournals.net
Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible, often facilitated by the use of catalysts. chemistryjournals.net
Use of Catalysis: Employing catalytic reagents (including biocatalysts) in small amounts rather than stoichiometric reagents. chemistryjournals.netdntb.gov.ua
Biocatalysis, as discussed in section 2.4.3, is an excellent example of a green chemistry approach, as enzymes operate under mild conditions in aqueous environments. chemistryjournals.net Continuous flow processing can also contribute to greener synthesis by improving energy efficiency, reducing waste, and enhancing safety. acs.org
Chemical Reactivity and Derivatization of 5,5 Difluoro 2 Methylpentanoic Acid
Reactions at the Carboxylic Acid Functional Group
The carboxylic acid group is a versatile handle for a wide range of chemical modifications, including the formation of esters and amides, reduction to alcohols or aldehydes, and decarboxylation.
Esterification and Amidation Reactions: Mechanistic Insights
The conversion of 5,5-Difluoro-2-methylpentanoic acid into its corresponding esters and amides follows classical nucleophilic acyl substitution pathways. These reactions are fundamental in modifying the properties of the parent acid for various applications.
Esterification: The most common method for esterification is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol under acidic catalysis. The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ester and regenerate the acid catalyst.
Amidation: Direct reaction of a carboxylic acid with an amine to form an amide is generally difficult due to the formation of a stable ammonium (B1175870) carboxylate salt. Therefore, coupling agents are typically required to activate the carboxylic acid. Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The mechanism involves the carboxylic acid adding to the carbodiimide (B86325) to form a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the amine nucleophile to form the amide bond, releasing a urea (B33335) byproduct. Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride, which then reacts readily with an amine.
The electron-withdrawing effect of the gem-difluoro group at the 5-position is transmitted through the alkyl chain, slightly increasing the acidity of the carboxylic proton but having a minimal direct impact on the nucleophilic acyl substitution mechanism at the distant carbonyl carbon.
Table 1: Common Reagents for Esterification and Amidation
| Reaction Type | Reagent Class | Specific Examples | Role |
|---|---|---|---|
| Esterification | Acid Catalysts | Sulfuric Acid (H₂SO₄), p-Toluenesulfonic acid (TsOH) | Protonates carbonyl, activating it for nucleophilic attack. |
| Dehydrating Agents | Dicyclohexylcarbodiimide (DCC) | Activates the carboxylic acid and facilitates water removal. | |
| Amidation | Coupling Agents | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), Dicyclohexylcarbodiimide (DCC) | Forms a highly reactive intermediate for amine attack. |
| Acyl Halide Formation | Thionyl chloride (SOCl₂), Oxalyl chloride ((COCl)₂) | Converts the carboxylic acid to a more reactive acyl chloride. |
Reduction to Alcohols and Aldehydes
The carboxylic acid functionality of this compound can be reduced to yield the corresponding primary alcohol, 5,5-difluoro-2-methylpentan-1-ol, or the aldehyde, 5,5-difluoro-2-methylpentanal. The choice of reducing agent is critical to control the extent of the reduction.
Reduction to Alcohols: Strong reducing agents are required to convert carboxylic acids to primary alcohols. Lithium aluminum hydride (LiAlH₄) is a highly effective, albeit non-selective, reagent for this transformation. britannica.com The mechanism involves the transfer of a hydride ion from the AlH₄⁻ complex to the carbonyl carbon, followed by coordination of the aluminum species to the oxygen atoms. A second hydride transfer and subsequent aqueous workup liberate the primary alcohol. Borane (BH₃), often used as a complex with tetrahydrofuran (B95107) (BH₃·THF), is another powerful reagent that readily reduces carboxylic acids to alcohols and is generally more chemoselective than LiAlH₄. britannica.com
Reduction to Aldehydes: The partial reduction of a carboxylic acid to an aldehyde is a more challenging transformation as aldehydes are more easily reduced than the starting acid. Direct reduction is difficult, but several strategies can be employed. britannica.com One common indirect method involves first converting the carboxylic acid to a derivative like an acyl chloride or a Weinreb amide. The acyl chloride can then be reduced to the aldehyde using a poisoned catalyst in a process known as the Rosenmund reduction, or with a mild hydride reagent like lithium tri-tert-butoxyaluminum hydride. More recently, catalytic methods using transition metal catalysts like molybdenum oxides or photoredox catalysis with hydrosilanes have been developed for the direct, selective reduction of carboxylic acids to aldehydes under milder conditions. acs.orgrsc.org
Table 2: Reducing Agents for Carboxylic Acids
| Product | Reagent(s) | Typical Conditions | Notes |
|---|---|---|---|
| Primary Alcohol | Lithium aluminum hydride (LiAlH₄) | Diethyl ether or THF, followed by aqueous workup | Highly reactive, reduces many other functional groups. britannica.com |
| Borane (BH₃·THF) | Tetrahydrofuran (THF) | More selective than LiAlH₄; does not reduce esters or amides as readily. britannica.com |
| Aldehyde | 1. SOCl₂ or (COCl)₂ 2. LiAl(Ot-Bu)₃H | 1. Anhydrous conditions 2. Low temperature | Two-step process via the acyl chloride. | | | Catalytic Hydrogenation (Rosenmund) | H₂, Pd/BaSO₄, quinoline (B57606) | Two-step process via the acyl chloride; catalyst is "poisoned" to prevent over-reduction. | | | Hydrosilanes with Photoredox Catalyst | Visible light, catalyst (e.g., Iridium complex) | Direct, one-step method with good functional group tolerance. rsc.org |
Decarboxylation Reactions and their Mechanisms
Decarboxylation involves the removal of the carboxyl group, typically with the release of carbon dioxide (CO₂), to form a new carbon-hydrogen or carbon-halogen bond. For aliphatic acids like this compound, these reactions often proceed through radical intermediates.
Hunsdiecker Reaction: The classic Hunsdiecker reaction involves the treatment of a silver salt of the carboxylic acid with a halogen (typically bromine) to produce an alkyl halide with one less carbon atom. wikipedia.orgalfa-chemistry.com The mechanism is believed to proceed via the formation of an acyl hypobromite (B1234621) intermediate, which undergoes homolytic cleavage to generate a carboxyl radical. This radical rapidly loses CO₂ to form an alkyl radical, which then abstracts a bromine atom from another acyl hypobromite molecule or a bromine radical to yield the final product, 1-bromo-4,4-difluorobutane. wikipedia.org While effective for bromination and chlorination, the reaction is less general for fluorination. stackexchange.com
Barton Reductive Decarboxylation: This method provides a route to replace the carboxylic acid group with a hydrogen atom. The carboxylic acid is first converted into a thiohydroxamate ester, commonly known as a Barton ester. wikipedia.orgjk-sci.com This ester is then heated in the presence of a radical initiator (like AIBN) and a hydrogen atom donor, such as tributyltin hydride or a thiol. organic-chemistry.org The initiator generates a radical that attacks the thione sulfur atom, leading to the homolytic cleavage of the N-O bond and formation of a carboxyl radical. This radical extrudes CO₂ to give the alkyl radical, which then abstracts a hydrogen atom from the donor to yield the alkane, 4,4-difluorobutane. wikipedia.org
Photoredox-Catalyzed Decarboxylation: Modern methods utilizing visible-light photoredox catalysis have emerged as powerful tools for decarboxylation under mild conditions. nih.gov In a typical decarboxylative fluorination, a photocatalyst, upon irradiation with light, can oxidize a carboxylate to a carboxyl radical, which then expels CO₂. nih.gov The resulting alkyl radical can then be trapped by an electrophilic fluorine source, such as Selectfluor®, to generate the corresponding alkyl fluoride (B91410). nih.govacs.org This approach offers a direct route to fluorinated products that are challenging to obtain via traditional methods. nih.govnih.gov
Transformations Involving the gem-Difluoroalkyl Moiety
The gem-difluoro group (CF₂) is a key structural feature of the molecule, imparting significant stability. Transformations involving this moiety are challenging due to the inherent strength of the carbon-fluorine bonds.
Stability and Reactivity of Carbon-Fluorine Bonds under Diverse Conditions
The carbon-fluorine bond is the strongest single bond in organic chemistry, with a bond dissociation energy (BDE) of up to 130 kcal/mol. rsc.org This exceptional strength is attributed to the high electronegativity of fluorine, which creates a highly polarized and short Cδ⁺—Fδ⁻ bond. rsc.org
In a gem-difluoroalkyl group, such as the one in this compound, the presence of two fluorine atoms on the same carbon atom further strengthens and shortens the C-F bonds. rsc.org This effect, known as geminal stabilization, makes the CF₂ group exceptionally robust and resistant to cleavage under many standard reaction conditions. The group is generally stable to acids, bases, oxidants, and reductants that would typically transform other parts of the molecule. This stability is a primary reason for the incorporation of gem-difluoro units into pharmaceuticals and agrochemicals, as it can block metabolic pathways involving C-H bond oxidation.
Table 3: Properties of the Carbon-Fluorine Bond
| Property | Value/Description | Consequence for Reactivity |
|---|---|---|
| Bond Dissociation Energy (BDE) | ~115-130 kcal/mol | High energy input required for homolytic cleavage; resistant to radical reactions. rsc.org |
| Bond Length | ~1.35 Å | Short bond length contributes to its strength. rsc.org |
| Polarity | Highly polar (Cδ⁺—Fδ⁻) | The carbon atom is electron-deficient, but the bond is not easily broken due to strong electrostatic attraction. rsc.org |
| Geminal Stabilization | C-F bonds strengthen with increasing fluorination on the same carbon. | The CF₂ group is more stable and less reactive than a CH₂F group. rsc.org |
Fluorine Atom Exchange and Modification Reactions
Despite their stability, C-F bonds in saturated systems like this compound can be functionalized, though it requires specific and often harsh conditions. Such transformations are distinct from the more facile C-F activation seen in gem-difluoroalkenes, where the π-system plays a crucial role. rsc.org
Activation of C(sp³)–F bonds typically relies on one of two strategies:
Lewis Acid-Mediated Fluoride Abstraction: Strong Lewis acids, such as B(C₆F₅)₃ or aluminum-based reagents, can coordinate to one of the fluorine atoms, weakening the C-F bond and facilitating its cleavage to generate a carbocationic intermediate. researchgate.net This intermediate can then be trapped by a nucleophile. However, this approach can be limited by the potential for rearrangements and side reactions.
Radical-Based Methods: Photochemical or radical-initiated processes can enable C-F bond functionalization. nih.gov Recent advances have shown that photoredox catalysis can be used for the defluorinative alkylation of compounds containing a CF₃ group, which can be conceptually extended to CF₂ groups. nih.gov These reactions often involve a single electron transfer (SET) process to generate a radical anion, which then expels a fluoride ion to form a carbon-centered radical, ready for further reaction. organic-chemistry.org
Fluorine atom exchange (e.g., replacing fluorine with chlorine or hydrogen) is thermodynamically challenging due to the strength of the C-F bond. Hydrodefluorination (replacement of F with H) has been achieved using powerful reducing systems like zirconium hydride complexes, which can proceed via radical chain mechanisms. nih.gov These reactions highlight the significant inertness of the gem-difluoroalkyl group and the specialized reagents required to engage it in chemical transformations.
Reactions at the γ-Position Relative to the Carboxyl Group
Direct and selective functionalization at the γ-position (C4) of this compound presents a significant synthetic challenge. The primary sites of reactivity are typically the acidic proton of the carboxyl group, the adjacent α-hydrogen, and the C-H bonds activated by the fluorine atoms. The C-H bonds at the γ-position are generally considered unactivated and thus less susceptible to reaction.
The strong electron-withdrawing nature of the two fluorine atoms at the C5 position (the δ-position) creates a localized electron deficiency. While this inductive effect weakens significantly along the carbon chain, it can subtly influence the reactivity of the neighboring γ-hydrogens. Under specific, often harsh, reaction conditions such as those involving radical initiators, these γ-hydrogens may become slightly more prone to abstraction compared to a non-fluorinated alkane. However, achieving selectivity at this position over the more reactive sites in the molecule is difficult and not a commonly employed synthetic strategy.
Advanced methods, such as directed C-H activation, could theoretically offer a pathway to γ-functionalization. This would involve first converting the carboxylic acid to a directing group that could coordinate to a transition metal catalyst and position it in proximity to the γ-C-H bonds, facilitating their cleavage and subsequent functionalization. Such methods are at the forefront of synthetic chemistry and would require specific catalyst systems tailored to the substrate.
Reactions Involving the α-Methyl Stereocenter
The stereocenter at the α-position (C2) is a critical feature of this compound, introducing chirality into the molecule. Reactions involving this center are pivotal for controlling the compound's three-dimensional structure.
The stereochemical integrity of the α-methyl stereocenter is a key consideration during chemical synthesis and manipulation. Epimerization, the change in configuration at one of several stereocenters, or racemization, the formation of an equal mixture of enantiomers, can occur under conditions that allow for the temporary removal of the α-hydrogen. mdpi.com
The most prevalent mechanism for this loss of stereochemical purity is through the formation of a planar enol or enolate intermediate. mdpi.com The α-hydrogen is acidic due to its proximity to the electron-withdrawing carboxyl group. In the presence of a base, this proton can be abstracted, creating a planar enolate. Subsequent reprotonation can occur from either face of the planar intermediate, leading to a mixture of stereoisomers. mdpi.com
Factors that can promote epimerization or racemization include:
Base-mediated conditions: The abstraction of the α-proton by a base is the initiating step for enolate formation. mdpi.com
Elevated temperatures: Higher temperatures can provide the necessary energy to overcome the activation barrier for proton abstraction and can favor equilibrium between stereoisomers. youtube.com
Structure of the amino acid: Side chains with electron-withdrawing groups can increase the acidity of the α-hydrogen, making epimerization more likely. mdpi.com
In peptide synthesis, where amino acids are coupled, epimerization is a significant side reaction to be avoided. mdpi.com While this compound is not an amino acid, the principles of α-proton acidity and enolate formation are analogous. The remote 5,5-difluoro group has a minor electronic influence on the α-proton's acidity compared to the adjacent carboxyl group. Nevertheless, any synthetic step involving basic reagents or prolonged heating must be carefully designed to preserve the stereochemical purity of the α-center.
Introducing a second substituent at the α-position of this compound is a complex but valuable transformation for creating more complex molecular architectures. This process fundamentally relies on the generation of an enolate at the α-carbon, which then acts as a nucleophile.
A common strategy for α-alkylation involves the use of a strong, non-nucleophilic, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures. youtube.com LDA can effectively deprotonate the α-position to form a lithium enolate. This enolate can then react with an electrophile, such as an alkyl halide, to form a new carbon-carbon bond at the α-position. researchgate.net The use of low temperatures is often crucial to control the reaction and prevent side reactions or racemization. youtube.com
| Reaction Step | Reagents/Conditions | Purpose |
| Enolate Formation | Lithium Diisopropylamide (LDA), Low Temperature (e.g., -78 °C) | To selectively deprotonate the α-position, creating a nucleophilic enolate. youtube.com |
| Alkylation | Alkyl Halide (e.g., CH₃I, CH₃CH₂Br) | To introduce a new alkyl group at the α-carbon via nucleophilic attack by the enolate. researchgate.net |
Recent advancements have explored biocatalytic approaches for the asymmetric alkylation of related carbonyl compounds. nih.gov These methods utilize engineered enzymes to achieve high stereoselectivity under mild conditions, offering a potential alternative to traditional chemical methods. researchgate.netnih.gov
Cyclization and Rearrangement Reactions Involving the Pentanoic Acid Backbone
The five-carbon chain of this compound provides the structural basis for intramolecular reactions, leading to the formation of cyclic structures.
Intramolecular cyclization is a prominent reaction pathway, particularly for derivatives of this acid. For instance, if the molecule were to possess a hydroxyl group at the C4 (γ) or C5 (δ) position, an intramolecular esterification (lactonization) could readily occur. The reaction involves the nucleophilic attack of the hydroxyl group's oxygen onto the electrophilic carbonyl carbon of the carboxylic acid. youtube.com This process is often catalyzed by acid and results in the formation of a thermodynamically stable five-membered (γ-lactone) or six-membered (δ-lactone) ring, with the expulsion of a water molecule. youtube.com
Although this compound does not inherently possess this hydroxyl group, synthetic modification to introduce one could pave the way for such cyclizations. The mechanism for forming a six-membered δ-lactone from a corresponding δ-hydroxy acid would proceed as follows:
Protonation: An acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity.
Nucleophilic Attack: The lone pair of electrons on the δ-hydroxyl group attacks the activated carbonyl carbon. youtube.com
Tetrahedral Intermediate: A cyclic tetrahedral intermediate is formed.
Proton Transfer: A proton is transferred from the attacking hydroxyl group to one of the original carboxyl hydroxyls.
Elimination: The protonated hydroxyl group leaves as a water molecule, and the carbonyl double bond is reformed, yielding the final δ-lactone product. youtube.com
Skeletal rearrangements of the pentanoic acid backbone are less common and would require more forcing conditions, such as high heat or the presence of strong Lewis acids, which could promote the formation of carbocation intermediates leading to hydride or alkyl shifts. The presence of the electron-withdrawing difluoro group would likely influence the stability and potential rearrangement pathways of any such carbocationic intermediates.
Applications in Advanced Chemical Synthesis and Material Science Precursors
Building Block for Complex Molecule Construction
5,5-Difluoro-2-methylpentanoic acid serves as a valuable fluorinated building block in the intricate field of organic synthesis. The presence of the gem-difluoro group imparts unique stereoelectronic properties that chemists can leverage to construct complex molecular architectures with tailored characteristics.
Role in Natural Product Synthesis
While the incorporation of fluorine into bioactive molecules is a strategy of significant interest for modulating their properties, specific examples of this compound being directly utilized in the total synthesis of natural products are not extensively documented in publicly available research. However, its structural motifs are relevant to the synthesis of fluorinated analogues of natural products, a common strategy in medicinal chemistry to enhance biological activity and metabolic stability.
Precursor for Fluorinated Peptides and Amino Acid Derivatives
A significant application of this compound is its role as a precursor in the synthesis of non-canonical amino acids and their subsequent incorporation into peptides. The introduction of fluorinated moieties into amino acid side chains can profoundly influence the conformational preferences, hydrophobicity, and enzymatic stability of peptides.
The synthesis of fluorinated amino acid derivatives from precursors like this compound typically involves standard transformations of the carboxylic acid group and stereoselective introduction of an amino group. A related example that illustrates this synthetic strategy is the enantioselective synthesis of (D)-2-tert-Butoxycarbonylamino-5,5-difluoro-5-phenyl-pentanoic acid. researchgate.net The incorporation of such fluorinated amino acids into peptide chains has been shown to result in analogues with significantly enhanced biological potency and improved pharmacokinetic profiles. researchgate.net
The strategic placement of fluorine can lead to peptides with unique properties, such as increased resistance to metabolic degradation and altered binding affinities for their biological targets.
Table 1: Representative Fluorinated Amino Acid Derivatives
| Derivative Name | Precursor Type | Potential Application |
| 2-Amino-5,5-difluoro-2-methylpentanoic acid | This compound | Building block for modified peptides |
| (D)-2-tert-Butoxycarbonylamino-5,5-difluoro-5-phenyl-pentanoic acid | Phenyl-substituted difluoro pentanoic acid | Growth hormone secretagogues |
Intermediate in the Synthesis of Specialty Polymers and Functional Materials
The unique properties conferred by the difluoromethyl group suggest the potential for this compound to serve as a key intermediate in the development of advanced polymers and functional materials.
Integration into Fluoroelastomers and Fluoropolymers
Fluoroelastomers and fluoropolymers are prized for their exceptional chemical resistance, thermal stability, and low surface energy. While the incorporation of fluorinated monomers is the basis for these properties, specific details regarding the integration of this compound into the production of commercial or research-grade fluoroelastomers and fluoropolymers are not widely reported in the available literature. Its structure, however, presents possibilities for its use as a chain modifier or as a building block for novel fluorinated monomers.
Precursor for Advanced Organic Electronic Materials
The development of advanced organic electronic materials, such as those used in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs), often relies on the precise tuning of electronic properties through the incorporation of electron-withdrawing groups. The difluoromethyl group in this compound can act as a strong electron-withdrawing moiety. Despite this, there is currently a lack of specific research detailing its application as a precursor for this class of materials.
Role in Catalyst Design and Ligand Synthesis
The design of catalysts and ligands with tailored electronic and steric properties is fundamental to modern chemical synthesis. While the structure of this compound suggests its potential utility in this area, for instance, in the synthesis of chiral ligands for asymmetric catalysis, specific examples of its use in catalyst or ligand synthesis are not prevalent in the reviewed scientific literature. The development of ligands from such fluorinated precursors remains an area of potential exploration. General studies on the use of related furan-based dicarboxylic acids in catalyst development for biomass conversion exist, but these are not directly applicable to the compound . rsc.orgresearchgate.netmdpi.commdpi.com
Integration into Supramolecular Assemblies and Self-Assembled Systems
The unique molecular structure of this compound, characterized by a terminal difluoromethyl group and a chiral center, makes it a compelling building block for the construction of complex supramolecular assemblies. The principles of molecular self-assembly are driven by a delicate balance of non-covalent interactions, and the introduction of fluorine can significantly influence these forces. While specific research on the self-assembly of this compound is not extensively documented, its potential can be inferred from the well-established behavior of other fluorinated molecules in supramolecular chemistry. nih.govossila.com
The primary driving forces for the self-assembly of amphiphilic molecules like this compound in aqueous media are hydrophobic interactions. The fluorinated alkyl portion of the molecule is expected to be highly hydrophobic, even more so than its non-fluorinated counterpart, leading to the sequestration of these groups away from water. This "fluorous effect" can lead to the formation of micelles, vesicles, or other aggregates where the fluorinated tails form a core, and the polar carboxylic acid head groups are exposed to the aqueous environment.
The presence of the gem-difluoro group at the terminus of the alkyl chain introduces specific intermolecular interactions that can direct the packing of the molecules within a supramolecular structure. Fluorine, being the most electronegative element, can participate in a variety of weak interactions, including dipole-dipole interactions and the formation of non-conventional hydrogen bonds with suitable donors. nih.gov Furthermore, F···F and F···H intermolecular contacts are known to play a significant role in the solid-state packing and self-assembly of fluorinated compounds, often leading to ordered, segregated domains of fluorinated and non-fluorinated segments. nih.govresearchgate.net These interactions can result in the formation of distinct supramolecular motifs, such as dimers or extended chains. nih.gov
The stereochemistry of the methyl group at the C-2 position adds another layer of complexity and control over the self-assembly process. The chirality of the molecule can be translated into the supramolecular structure, leading to the formation of chiral aggregates. This is of particular interest in the development of functional materials with chiroptical properties or for applications in enantioselective recognition and catalysis.
The table below summarizes the key molecular features of this compound and their expected influence on its self-assembly behavior, based on general principles observed in fluorinated systems.
| Molecular Feature | Expected Influence on Self-Assembly | Potential Supramolecular Outcome |
| Carboxylic Acid Head Group | Provides hydrophilicity and hydrogen bonding capability. | Formation of micelles or vesicles in aqueous media; directs head-to-head or head-to-tail arrangements. |
| Difluoromethyl (-CHF2) Group | Enhances hydrophobicity (fluorous effect); participates in dipole-dipole and F···H/F···F interactions. | Segregation of fluorinated chains; formation of ordered domains within the assembly. nih.govnih.gov |
| Methyl Group at C-2 | Introduces chirality and steric bulk. | Formation of chiral supramolecular structures; influences packing density and geometry. |
| Flexible Alkyl Chain | Allows for conformational freedom. | Adaptable packing to form various aggregate morphologies (e.g., spherical, cylindrical). nih.gov |
In non-polar solvents, the self-assembly is likely to be driven by the hydrogen bonding between the carboxylic acid groups, leading to the formation of reversed micelles or other aggregates where the polar cores are shielded from the non-polar environment. The fluorinated chains would then be exposed to the solvent.
The integration of this compound into more complex systems, such as co-assembly with other molecules or its use as a surface-modifying agent, could also be envisioned. For instance, it could be incorporated into block copolymers, where the fluorinated segment would drive microphase separation, leading to the formation of well-defined nanostructures. bldpharm.com Similarly, self-assembled monolayers of this compound on various substrates could be used to create surfaces with low surface energy and unique wetting properties. researchgate.net
While direct experimental data for this compound is needed for confirmation, the known principles of fluorinated compounds in supramolecular chemistry strongly suggest its potential as a versatile building block for the creation of novel, functional self-assembled systems. ossila.comresearchgate.net
Spectroscopic and Advanced Analytical Methodologies for Characterization of 5,5 Difluoro 2 Methylpentanoic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Stereochemical Analysis
NMR spectroscopy stands as a cornerstone for the detailed structural analysis of 5,5-Difluoro-2-methylpentanoic acid, offering a comprehensive view of its atomic framework and spatial arrangement.
1H, 13C, 19F, and 2D NMR Techniques for Structural Elucidation
A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is crucial for the unambiguous assignment of all proton, carbon, and fluorine signals in the this compound molecule.
¹H NMR Spectroscopy : The proton NMR spectrum provides information about the number of different types of protons and their neighboring atoms. Key signals would include a doublet for the methyl protons at C2, multiplets for the methylene (B1212753) protons at C3 and C4, and a multiplet for the methine proton at C2. The proton on the carboxylic acid group would likely appear as a broad singlet.
¹³C NMR Spectroscopy : The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. For this compound, distinct signals are expected for the carboxylic carbon (C1), the chiral center (C2), the two methylene carbons (C3 and C4), the difluorinated carbon (C5), and the methyl carbon. The carbon signals are influenced by the electronegativity of adjacent fluorine atoms, causing downfield shifts. For instance, in a similar compound, 2-methylpropanoic acid, three distinct carbon environments are observed. docbrown.info
¹⁹F NMR Spectroscopy : As a fluorine-containing compound, ¹⁹F NMR is a powerful tool. It provides direct information about the chemical environment of the fluorine atoms. The difluoro group at C5 would give rise to a characteristic signal pattern, potentially a triplet due to coupling with the adjacent methylene protons at C4. The chemical shift in ¹⁹F NMR is highly sensitive to the surrounding electronic environment. nih.gov
2D NMR Techniques : Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in establishing connectivity within the molecule. hmdb.canih.gov
COSY : A COSY spectrum would reveal proton-proton coupling correlations, for example, between the methine proton at C2 and the methylene protons at C3, and between the methylene protons at C3 and C4.
HSQC : An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of protonated carbons.
A representative table of predicted NMR chemical shifts is provided below. Actual experimental values may vary depending on the solvent and other experimental conditions.
| Atom Position | ¹H Chemical Shift (ppm) (Predicted) | ¹³C Chemical Shift (ppm) (Predicted) |
| C1 (COOH) | Broad singlet | ~180 |
| C2 (CH) | Multiplet | ~40 |
| C3 (CH₂) | Multiplet | ~30 |
| C4 (CH₂) | Multiplet | ~35 (t, JCF) |
| C5 (CF₂) | Triplet of triplets (tt) | ~120 (t, JCF) |
| C2-CH₃ | Doublet | ~15 |
Determination of Stereoisomeric Purity and Absolute Configuration via NMR
Since this compound possesses a chiral center at the C2 position, it can exist as a pair of enantiomers (R and S). Determining the stereoisomeric purity and the absolute configuration is critical. NMR spectroscopy, in conjunction with chiral derivatizing agents (CDAs), is a powerful method for this purpose. hebmu.edu.cn
The process involves reacting the carboxylic acid with a chiral auxiliary, such as a chiral alcohol or amine, to form diastereomeric esters or amides. The resulting diastereomers will have distinct NMR spectra, particularly for the nuclei near the newly formed stereocenter. By comparing the integration of the signals corresponding to each diastereomer, the enantiomeric excess (ee) or diastereomeric excess (de) can be accurately quantified. The absolute configuration can often be determined by analyzing the differential chemical shifts induced by the CDA in the diastereomeric derivatives, based on established models for the specific CDA used.
Mass Spectrometry (MS) for Fragment Analysis and Mechanistic Pathway Elucidation
Mass spectrometry is a vital technique for determining the molecular weight and elemental composition of this compound, as well as for elucidating its fragmentation pathways under ionization.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the elemental formula of the compound, confirming the presence of the expected number of carbon, hydrogen, oxygen, and fluorine atoms. For this compound (C₆H₁₀F₂O₂), the expected exact mass can be calculated and compared with the experimental value to confirm its identity.
Tandem Mass Spectrometry (MS/MS) Approaches
Tandem Mass Spectrometry (MS/MS) is employed to study the fragmentation patterns of the molecular ion. nih.govnih.gov In an MS/MS experiment, the molecular ion of this compound is isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions are then analyzed. This fragmentation pattern provides a "fingerprint" of the molecule and helps to confirm its structure. libretexts.org
Common fragmentation pathways for carboxylic acids include the loss of water (M-18), the loss of the carboxyl group (M-45), and alpha-cleavage. libretexts.orgmiamioh.edu For this compound, characteristic fragment ions resulting from the cleavage of the carbon-carbon bonds and the loss of HF could also be expected. The analysis of these fragments helps to piece together the structure of the original molecule and can be used to differentiate it from isomers. nih.govresearchgate.net
Infrared (IR) and Raman Spectroscopy for Functional Group Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups present in a molecule.
Infrared (IR) Spectroscopy : The IR spectrum of this compound would exhibit characteristic absorption bands. vscht.czmasterorganicchemistry.com A very broad and strong absorption in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid dimer. A sharp and intense peak around 1700-1725 cm⁻¹ corresponds to the C=O (carbonyl) stretching vibration. masterorganicchemistry.com The C-F stretching vibrations would typically appear in the region of 1000-1400 cm⁻¹, and the presence of two fluorine atoms on the same carbon would likely result in strong and complex absorption bands in this region. C-H stretching vibrations from the methyl and methylene groups would be observed just below 3000 cm⁻¹. vscht.cz
Raman Spectroscopy : Raman spectroscopy provides complementary information to IR spectroscopy. The C=O stretch is also observable in the Raman spectrum. The C-C backbone vibrations and the symmetric C-F stretching vibrations are often strong in the Raman spectrum, whereas they may be weak in the IR spectrum. This complementarity can be crucial for a complete vibrational analysis of the molecule.
The combination of these spectroscopic and analytical methods provides a robust and comprehensive characterization of this compound, confirming its molecular structure, stereochemistry, and the nature of its functional groups.
X-ray Crystallography for Solid-State Structural Determination of Derivatives
The process involves irradiating a single crystal of a derivative with X-rays and analyzing the resulting diffraction pattern. This pattern provides information about the electron density distribution within the crystal, from which the precise positions of atoms can be deduced. For derivatives of this compound, this would reveal crucial details such as:
Bond lengths and angles: Precise measurements of the distances between atoms and the angles between chemical bonds.
Conformation: The spatial arrangement of atoms in the molecule, including the orientation of the difluorinated alkyl chain and the methyl-substituted chiral center.
Intermolecular interactions: How individual molecules pack together in the crystal lattice, including hydrogen bonding and other non-covalent interactions.
For instance, in a study of a synthesized tetrahydrofuran (B95107) derivative, X-ray diffraction revealed an orthorhombic crystal system with a Pbca space group. researchgate.net This level of detail is instrumental in understanding the molecule's physical properties and can be crucial for designing molecules with specific biological activities or material properties.
Chromatographic Techniques for Separation, Purity Assessment, and Stereochemical Analysis
Chromatographic methods are indispensable for the analysis of this compound, enabling its separation from complex mixtures, assessment of its purity, and the resolution of its stereoisomers.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for analyzing volatile and thermally stable compounds. impact-solutions.co.uk For carboxylic acids like this compound, derivatization is often necessary to increase their volatility. impact-solutions.co.ukyoutube.com A common approach is the conversion of the carboxylic acid to a more volatile ester, such as a methyl ester (FAME). impact-solutions.co.uk
The derivatized analyte is then introduced into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. A nonpolar column, such as a DB-5MS, is often suitable for this type of analysis. analytics-shop.comresearchgate.net As the separated components elute from the column, they enter the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, providing a unique mass spectrum that acts as a molecular fingerprint for identification.
The use of an internal standard, a compound with similar chemical properties added to the sample in a known quantity, is crucial for accurate quantification. impact-solutions.co.uk This helps to correct for any variations during sample preparation and analysis. nih.gov
Table 1: Typical GC-MS Parameters for Fatty Acid Analysis
| Parameter | Typical Setting |
| Column | DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium |
| Inlet Temperature | ~250-280°C |
| Oven Program | Temperature gradient, e.g., 60°C to 280°C |
| Ionization Mode | Electron Ionization (EI) |
| Detector | Mass Spectrometer (Full Scan or SIM mode) |
This table presents a generalized set of parameters; specific conditions may vary depending on the derivative and the instrument.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid chromatography-mass spectrometry (LC-MS) is particularly well-suited for the analysis of less volatile and thermally labile compounds, making it an excellent alternative to GC-MS for this compound, often without the need for derivatization. nih.govnih.govresearchgate.net
In LC-MS, the sample is dissolved in a liquid mobile phase and pumped through a column packed with a stationary phase. The separation occurs based on the analyte's differential partitioning between the mobile and stationary phases. Reversed-phase chromatography, using a C18 or similar nonpolar stationary phase, is commonly employed for acidic compounds.
The eluent from the LC column is then introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for this type of analysis, as it is a soft ionization method that typically keeps the parent molecule intact. nih.govnih.govresearchgate.net The mass spectrometer then provides mass and structural information.
The use of isotopically labeled internal standards, such as a 13C-labeled version of the analyte, is a powerful strategy for achieving high accuracy and precision in quantification by compensating for matrix effects and variations in instrument response. nih.govmdpi.com
Table 2: General LC-MS Parameters for Carboxylic Acid Analysis
| Parameter | Typical Setting |
| Column | C18 reversed-phase, e.g., 2.1 x 50 mm, 1.8 µm |
| Mobile Phase | Gradient of water and acetonitrile (B52724) with an additive like formic acid |
| Flow Rate | ~0.2-0.5 mL/min |
| Ionization Source | Electrospray Ionization (ESI), often in negative ion mode |
| Detector | Tandem Mass Spectrometer (MS/MS) for enhanced selectivity |
This table provides a general overview; optimization of these parameters is essential for specific applications.
Chiral Chromatography (HPLC, GC) for Enantiomeric and Diastereomeric Resolution
Due to the chiral center at the second carbon, this compound exists as a pair of enantiomers. The separation and quantification of these enantiomers are crucial, as they can exhibit different biological activities. mz-at.de Chiral chromatography is the primary technique used for this purpose.
In chiral chromatography, the stationary phase of the column is itself chiral. mz-at.de This allows for differential interaction with the enantiomers of the analyte, leading to their separation. Polysaccharide-based chiral stationary phases, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective for a broad range of compounds. mz-at.de
Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) can be adapted for chiral separations. impact-solutions.co.ukmz-at.de
Chiral HPLC: This is a versatile technique that can be performed in either normal-phase or reversed-phase mode. The choice of mobile phase is critical for achieving optimal separation. sigmaaldrich.com
Chiral GC: For GC analysis, the analyte typically needs to be derivatized to increase its volatility. impact-solutions.co.uk
The development of a chiral separation method often involves screening a variety of chiral columns and mobile phases to find the conditions that provide the best resolution. sigmaaldrich.com
Derivatization Strategies for Enhanced Analytical Detection and Resolution
Derivatization, the chemical modification of an analyte, is a common strategy employed to improve its analytical properties for chromatographic analysis. nih.govnih.gov For this compound, derivatization can be used to:
Increase Volatility for GC Analysis: As mentioned previously, converting the carboxylic acid to an ester (e.g., methyl or isobutyl ester) is a standard procedure to make it suitable for GC analysis. impact-solutions.co.ukchromforum.org
Enhance Detector Response: Attaching a chromophore or fluorophore to the molecule can significantly improve its detectability by UV or fluorescence detectors in HPLC. nih.gov For mass spectrometry, derivatization can introduce a group that ionizes more efficiently.
Improve Chiral Resolution: In some cases, derivatizing the enantiomers with a chiral derivatizing agent can form diastereomers. nih.gov These diastereomers have different physical properties and can often be separated on a non-chiral column. nih.gov For example, reacting the acid with a chiral alcohol would produce diastereomeric esters that may be resolvable by standard GC or HPLC.
A common derivatizing agent for carboxylic acids in GC-MS is pentafluorobenzyl (PFB) bromide, which creates a derivative that is highly sensitive in negative chemical ionization (NCI) mode. nih.gov For LC-MS, while often not required, derivatization can still be used to improve ionization efficiency or chromatographic behavior.
Table 3: Common Derivatization Reagents for Carboxylic Acids
| Reagent | Purpose | Analytical Technique |
| Methanol/HCl or BF3/Methanol | Forms methyl esters | GC-MS |
| Pentafluorobenzyl (PFB) Bromide | Forms PFB esters | GC-MS (NCI) |
| O-Phthalaldehyde (OPA) | Forms fluorescent derivatives (with amino acids) | HPLC-Fluorescence |
| Chiral Alcohols/Amines | Forms diastereomers for chiral separation | GC, HPLC |
The choice of derivatization reagent depends on the specific analytical goal and the instrumentation available.
Theoretical and Computational Chemistry Studies of 5,5 Difluoro 2 Methylpentanoic Acid
Quantum Mechanical Calculations of Electronic Structure and Reactivity
Quantum mechanical calculations are fundamental to understanding the electronic characteristics and reactivity of molecules. For 5,5-Difluoro-2-methylpentanoic acid, these calculations would illuminate the effects of the two fluorine atoms and the methyl group on the pentanoic acid backbone.
Frontier Molecular Orbital Analysis and Electrostatic Potential Maps
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, indicating its nucleophilicity, while the LUMO signifies its capacity to accept electrons, reflecting its electrophilicity.
For this compound, the HOMO is expected to be localized primarily on the carboxylic acid group, specifically the non-bonding orbitals of the oxygen atoms. The presence of the electron-withdrawing fluorine atoms would lower the energy of the HOMO compared to non-fluorinated pentanoic acid, thereby reducing its nucleophilicity. The LUMO is anticipated to be centered around the carbonyl carbon of the carboxylic acid and the C-F bonds, indicating these as the primary sites for nucleophilic attack.
Electrostatic Potential Maps (EPMs) provide a visual representation of the charge distribution within a molecule. In an EPM of this compound, regions of negative electrostatic potential (typically colored red) would be concentrated around the oxygen atoms of the carboxyl group and the highly electronegative fluorine atoms. Regions of positive electrostatic potential (typically colored blue) would be found around the acidic hydrogen of the carboxyl group and, to a lesser extent, the hydrogen atoms of the alkyl chain.
Table 1: Predicted Frontier Molecular Orbital Energies for this compound
| Molecular Orbital | Predicted Energy (eV) | Primary Atomic Orbital Contributions |
| HOMO | -11.5 | O(p) of C=O and O-H |
| LUMO | +1.2 | C(π) of C=O, C-F(σ) |
| HOMO-LUMO Gap | 12.7 | - |
Note: These are hypothetical values based on trends observed in similar molecules and are for illustrative purposes.
Charge Distribution and Bond Stability Analysis in Fluorinated Systems
The introduction of fluorine atoms significantly alters the charge distribution and bond stability within a molecule. In this compound, the high electronegativity of fluorine will induce a strong dipole moment, with the fluorine atoms bearing a partial negative charge and the adjacent carbon atom (C5) a partial positive charge. This inductive effect will propagate down the carbon chain, influencing the acidity of the carboxylic acid. The electron-withdrawing nature of the fluorine atoms is expected to stabilize the carboxylate anion upon deprotonation, thereby increasing the acidity of the parent acid compared to 2-methylpentanoic acid.
The C-F bond itself is exceptionally strong and stable due to the significant overlap between the carbon and fluorine atomic orbitals. However, the presence of two fluorine atoms on the same carbon can also lead to interesting gem-difluoro effects, influencing the conformational preferences of the molecule.
Conformational Analysis and Energy Landscapes
Molecular Mechanics and Density Functional Theory (DFT) Approaches for Conformational Isomerism
Conformational analysis of flexible molecules like this compound can be effectively carried out using a combination of computational methods. Molecular mechanics (MM) methods provide a rapid way to explore the vast conformational space and identify low-energy conformers. Subsequently, more accurate quantum mechanical methods, particularly Density Functional Theory (DFT), can be employed to refine the geometries and energies of these conformers. Studies on similar 1,3-difluorinated alkanes have shown that DFT calculations, using functionals like M05-2X and M06 with appropriate basis sets, can provide reliable conformational energies. nih.gov
Torsional Scans and Intramolecular Interactions
Torsional scans, where the energy of the molecule is calculated as a function of the rotation around specific dihedral angles, are instrumental in mapping the potential energy surface. For this compound, key dihedral angles to investigate would include the C2-C3, C3-C4, and C4-C5 bonds. These scans would reveal the energy barriers between different conformers and highlight the influence of intramolecular interactions, such as steric hindrance from the methyl group and electrostatic interactions involving the fluorine atoms and the carboxylic acid group.
The gauche effect, where a conformation with adjacent bulky or electronegative groups is favored over the anti-conformation, could be a significant factor. In the case of this compound, interactions between the fluorine atoms and the carboxylic acid group, as well as the methyl group, would play a critical role in determining the most stable conformers.
Table 2: Predicted Relative Energies of Key Conformers of this compound
| Conformer Description | Dihedral Angles (C2-C3-C4-C5) | Predicted Relative Energy (kcal/mol) |
| Anti-Anti | ~180°, ~180° | 0.00 |
| Anti-Gauche | ~180°, ~60° | 0.85 |
| Gauche-Anti | ~60°, ~180° | 1.20 |
| Gauche-Gauche | ~60°, ~60° | 2.50 |
Note: These are hypothetical values for illustrative purposes, based on general principles of conformational analysis.
Reaction Mechanism Elucidation via Transition State Modeling
Computational chemistry is a powerful tool for investigating reaction mechanisms by modeling the transition states of chemical reactions. For reactions involving this compound, such as its esterification or amidation, transition state modeling can provide valuable insights into the reaction pathways and activation energies.
By locating the transition state structure on the potential energy surface, it is possible to calculate the activation energy, which is a key determinant of the reaction rate. The geometry of the transition state can also reveal the stereochemical outcome of a reaction. For instance, in a nucleophilic attack on the carbonyl carbon, the trajectory of the incoming nucleophile and the subsequent bond-forming and bond-breaking processes can be visualized and analyzed. While specific studies on this molecule are lacking, the principles of transition state theory and its computational application are well-established for carboxylic acids.
Calculation of Activation Energies and Reaction Pathways
Solvent Effects on Reaction Dynamics
The influence of solvents on the reaction dynamics of this compound remains an area that requires specific investigation. The polarity of the solvent would be expected to play a significant role in the kinetics and thermodynamics of reactions involving this difluorinated carboxylic acid. For instance, polar protic solvents could stabilize charged intermediates and transition states through hydrogen bonding, potentially lowering activation energies. Conversely, nonpolar solvents might favor different reaction pathways. Explicit and implicit solvent models in computational simulations would be necessary to quantify these effects, but such studies focused on this compound are not currently available.
Molecular Dynamics Simulations for Solution-Phase Behavior and Intermolecular Interactions
There is a lack of published molecular dynamics (MD) simulation studies specifically focused on the solution-phase behavior and intermolecular interactions of this compound. MD simulations could provide valuable insights into how molecules of this compound arrange themselves in various solvents, the nature of the solvation shell, and the specific intermolecular forces at play. These simulations would be instrumental in understanding properties like solubility and the tendency to form aggregates. Key interactions would likely involve the carboxylic acid group, which can act as a hydrogen bond donor and acceptor, and the difluoromethyl group, which can influence local dipole-dipole interactions.
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies in a Chemical Context
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methods used to correlate the chemical structure of compounds with their biological activity or physical properties, respectively. nih.govnih.gov While these methodologies are widely applied in drug discovery and materials science, no specific QSAR or QSPR models for this compound have been reported in the literature. nih.govnih.gov The development of such models would require a dataset of structurally related compounds with measured activities or properties. Descriptors for a hypothetical QSAR/QSPR study of this compound and its analogs would likely include electronic, steric, and lipophilic parameters.
| Descriptor Type | Potential Descriptors for this compound |
| Electronic | Dipole moment, Partial charges on atoms, HOMO/LUMO energies |
| Steric | Molecular volume, Surface area, Molar refractivity |
| Lipophilic | LogP (octanol-water partition coefficient) |
Emerging Research Directions and Future Perspectives for 5,5 Difluoro 2 Methylpentanoic Acid Chemistry
Development of Novel and Highly Efficient Synthetic Routes
While the direct synthesis of 5,5-difluoro-2-methylpentanoic acid is not extensively documented in publicly available literature, its synthesis can be envisioned through established methods for creating gem-difluoroalkanes and carboxylic acids. A plausible and efficient approach would involve the deoxyfluorination of a suitable keto-ester precursor. Deoxyfluorination is a powerful reaction that replaces oxygen atoms with fluorine. thieme-connect.com
A potential synthetic pathway could start from a derivative of levulinic acid. For example, the enantioselective synthesis of a related compound, (D)-2-tert-butoxycarbonylamino-5,5-difluoro-5-phenyl-pentanoic acid, has been successfully achieved, demonstrating the feasibility of such transformations. researchgate.net Modern deoxyfluorination reagents like PyFluor or PhenoFluor are known for their efficiency and broad substrate scope, converting ketones into the corresponding difluorides under relatively mild conditions. thieme-connect.comnih.gov
A comparison of potential synthetic strategies is presented below:
| Strategy | Key Reagents/Precursors | Advantages | Potential Challenges |
| Deoxyfluorination | Ethyl 4-oxopentanoate, Deoxyfluorination agent (e.g., DAST, PyFluor) | High efficiency for C=O to CF2 conversion. thieme-connect.com | Reagents can be hazardous and require careful handling. durham.ac.uk |
| Fluoroalkylation | Malonic ester synthesis with a 1,1-difluoro-3-halopropane electrophile | Modular approach, good control over stereocenter at C2. | Availability and stability of the fluorinated electrophile. |
| From Fluorinated Building Blocks | Reaction of a difluoromethylated synthon with a suitable carbon chain. | Utilizes commercially available fluorinated starting materials. | May require multi-step synthesis to introduce the carboxylic acid and methyl group. nih.gov |
This table is interactive. Users can sort and filter the data.
Future research will likely focus on optimizing these routes for scalability, cost-effectiveness, and stereochemical control, particularly for producing enantiomerically pure forms of the acid.
Exploration of New Chemical Transformations and Derivatization Strategies
The dual functionality of this compound—a carboxylic acid and a gem-difluoroalkyl group—opens up numerous avenues for chemical modification. Derivatization is a key process for altering a compound's properties to make it suitable for specific applications, such as gas chromatography analysis or as a building block in larger molecules. youtube.com
Carboxylic Acid Group Transformations: The carboxylic acid moiety can undergo standard transformations to produce a variety of derivatives:
Esterification: Reaction with alcohols to form esters, which can be used as prodrugs or in materials applications.
Amidation: Reaction with amines to form amides, a common linkage in biologically active molecules.
Reduction: Conversion of the carboxylic acid to a primary alcohol, providing a different functional handle for further synthesis.
Transformations involving the Difluoromethyl Group: The C-F bond is exceptionally strong, making the difluoromethyl group generally inert. However, under specific conditions, it can participate in or influence reactions. Recent research has shown that difluoromethyl groups can be activated to act as nucleophiles. acs.org This could enable the coupling of the difluorinated carbon with various electrophiles, vastly expanding the synthetic utility of the parent acid.
Future work will aim to explore the reactivity of both functional ends of the molecule to create a library of diverse derivatives for screening in pharmaceutical and materials science applications. acs.org
Integration into Advanced Functional Materials Research
The unique properties imparted by the gem-difluoro group make this compound and its derivatives attractive candidates for advanced materials. The CF2 group can influence polarity, thermal stability, and intermolecular interactions.
Polymers: The acid or its ester/alcohol derivatives could be incorporated as monomers into polyesters or other polymers. Fluorinated polymers often exhibit desirable properties such as chemical resistance, thermal stability, and low surface energy. acs.org For example, 2,5-furandicarboxylic acid (FDCA), a bio-based monomer, is used to create polymers like poly(ethylene furanoate) (PEF), which is seen as a renewable alternative to PET. mdpi.com By analogy, polymers incorporating our title compound could lead to new materials with unique property profiles.
Liquid Crystals: The polarity and rigid nature of the C-F bond can be exploited in the design of liquid crystalline materials, which are crucial for display technologies.
Coatings and Surfaces: The low surface energy associated with fluorinated compounds could be utilized to create hydrophobic and oleophobic coatings.
Research in this area will involve the synthesis of polymers and other materials incorporating the this compound motif and a thorough characterization of their physical and chemical properties.
Sustainable and Environmentally Benign Synthetic Methodologies
Traditional fluorination chemistry often relies on hazardous reagents like hydrogen fluoride (B91410) (HF) or fluorine gas. numberanalytics.comrsc.org A major thrust in modern organofluorine chemistry is the development of "green" or sustainable methods that minimize environmental impact and improve safety. numberanalytics.comnumberanalytics.com
Key directions for the sustainable synthesis of this compound include:
Electrochemical Fluorination: Using electricity to drive the fluorination reaction can replace hazardous chemical oxidants and can often be performed under milder conditions. numberanalytics.comnih.gov This technique is gaining traction for its potential scalability and reduced waste generation. numberanalytics.com
Catalytic Methods: Developing catalytic systems (e.g., using transition metals) that can use safer, more benign fluoride sources like potassium fluoride (KF) is a high priority. wpmucdn.comnottingham.ac.uk
Use of Greener Solvents: Replacing traditional polar aprotic solvents, many of which are toxic, with more environmentally friendly alternatives is crucial for sustainable synthesis. wpmucdn.com
Alternative Fluorine Sources: Research into utilizing waste fluorinated materials or more abundant, less hazardous fluorine sources like fluorspar (CaF2) directly could revolutionize the field. agchemigroup.euworktribe.com
The table below summarizes some green approaches to fluorination:
| Green Methodology | Principle | Key Advantages | References |
| Electrochemical Fluorination | Anodic oxidation in the presence of a fluoride source. | Avoids harsh chemical oxidants, can be highly selective. | numberanalytics.comnumberanalytics.comnih.gov |
| Catalytic Fluorination | Use of a catalyst to enable fluorination with a mild fluoride source (e.g., KF). | Reduces stoichiometric waste, can be highly efficient. | wpmucdn.comnottingham.ac.uk |
| Photochemical Fluorination | Using light to initiate fluorination reactions. | Mild reaction conditions, high selectivity. | numberanalytics.com |
| Direct use of Fluorspar | Developing methods to bypass the production of hazardous HF. | Utilizes the primary source of fluorine directly. | agchemigroup.euworktribe.com |
This table is interactive. Users can sort and filter the data.
Synergistic Approaches with Flow Chemistry and Machine Learning in Reaction Optimization
Flow Chemistry: Continuous flow chemistry offers significant advantages for fluorination reactions, which can be hazardous or difficult to control in traditional batch setups. By performing reactions in small, continuous streams within microreactors, flow systems provide superior control over temperature and reaction time, enhance safety by minimizing the volume of hazardous material at any given moment, and facilitate automation. durham.ac.uknih.govmit.educhemistryworld.com This is particularly beneficial for handling toxic reagents or unstable intermediates often involved in fluorination. nih.govresearchgate.net
Machine Learning: The optimization of chemical reactions, with their many interdependent variables (temperature, concentration, catalyst, solvent), is a complex task. Machine learning (ML) algorithms are increasingly being used to navigate this complexity. capes.gov.bracs.org By training on experimental data, ML models can predict reaction outcomes and suggest optimal conditions with far fewer experiments than traditional methods. rsc.org This data-intensive approach has been successfully applied to optimize fluorination reactions, leading to higher yields and the discovery of non-obvious reaction parameters. capes.gov.br
The synergy between automated flow chemistry platforms and ML algorithms creates a powerful closed-loop system for rapid reaction optimization. rsc.orgwikipedia.org The flow reactor can quickly perform a series of experiments suggested by the ML model, feed the results back to the algorithm, which then refines its predictions for the next round of experiments. This approach accelerates the discovery of optimal and robust synthetic routes for molecules like this compound.
Mechanistic Investigations of Complex Fluorination Reactions
A deep understanding of reaction mechanisms is fundamental to developing better, more selective, and efficient synthetic methods. The formation of a C-F bond can proceed through various pathways, including nucleophilic substitution (S_N2 or S_NAr), electrophilic addition, or radical processes. cas.cnrsc.org
For the synthesis of this compound, understanding the mechanism of deoxyfluorination is critical. Recent studies, often combining experimental work with computational modeling (DFT calculations), have provided significant insights. chemrxiv.orgnih.gov For example, the mechanism of deoxyfluorination of phenols has been shown to proceed via a concerted pathway, a finding that helped in the development of new, more robust reagents. acs.org Similarly, detailed mechanistic studies on palladium-catalyzed fluorination have revealed the importance of ligand effects and the role of additives in controlling selectivity. chemrxiv.org
Future research will likely employ advanced spectroscopic techniques and computational chemistry to elucidate the precise transition states and intermediates involved in the fluorination of aliphatic ketones and related substrates. nih.govchemrxiv.org This knowledge will be invaluable for overcoming current challenges, such as controlling side reactions and improving the efficiency and selectivity of the synthesis of gem-difluoro compounds.
Q & A
Q. What are the recommended synthetic routes for 5,5-Difluoro-2-methylpentanoic acid in laboratory settings?
- Methodological Answer : The synthesis typically involves fluorination of a pre-functionalized pentanoic acid precursor. For example, a methyl-substituted pentenoic acid can undergo hydrofluorination using agents like diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. Post-fluorination, purification via column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) is recommended. Structural confirmation requires ¹⁹F NMR (to verify fluorine substitution at C5) and GC-MS (to confirm molecular weight and fragmentation patterns). Parallel methods for analogous fluorinated acids are documented in perfluorinated compound syntheses .
Q. Which spectroscopic techniques are optimal for characterizing this compound?
- Methodological Answer : A combination of ¹H NMR (to identify methyl group protons at C2 and adjacent hydrogens), ¹⁹F NMR (to confirm di-fluorination at C5), and FTIR (to detect carboxylic acid C=O stretching at ~1700 cm⁻¹) is essential. High-resolution mass spectrometry (HRMS) in negative-ion mode can validate the molecular ion ([M-H]⁻). For trace impurities, LC-MS/MS with a C18 column and electrospray ionization (ESI) is advised, as used for perfluoroalkyl acids .
Q. How can researchers assess the hydrolytic stability of this compound under varying pH conditions?
- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 2–12) at 25°C and 40°C. Monitor degradation via LC-MS/MS with a reversed-phase column (e.g., Acquity UPLC BEH C18) and MRM transitions. Quantify residual compound using a deuterated internal standard (e.g., ¹³C-labeled analogs, as in environmental PFAS analysis). Compare half-lives across pH levels to identify stability thresholds .
Advanced Research Questions
Q. How can factorial design optimize the synthesis of this compound?
- Methodological Answer : Implement a 2³ factorial design to test variables: reaction temperature (40–80°C), fluorinating agent equivalents (1.5–2.5 eq), and reaction time (6–12 hours). Use ANOVA to identify significant factors affecting yield and purity. Response surface methodology (RSM) can refine optimal conditions. This approach minimizes trial runs and aligns with reaction engineering principles .
Q. What methodological challenges arise in quantifying this compound in environmental matrices, and how can they be resolved?
- Methodological Answer : Challenges include matrix interference (e.g., humic acids) and low detection limits. Address this by:
- Sample Prep : Solid-phase extraction (SPE) using WAX cartridges, optimized for acidic PFAS.
- Instrumentation : LC-MS/MS with a pentafluorophenyl (PFP) column for isomer separation and MRM transitions (e.g., m/z 193 → 149 for quantification).
- Calibration : Use isotope dilution with ¹³C₅-labeled PFPeA (similar to perfluoro-n-[¹³C₅]pentanoic acid) to correct for recovery losses .
Q. How can computational modeling predict the environmental persistence and bioaccumulation potential of this compound?
- Methodological Answer : Use quantitative structure-activity relationship (QSAR) models like EPI Suite to estimate biodegradation half-lives and bioaccumulation factors (BCF). Molecular docking simulations (e.g., AutoDock Vina) can assess binding affinity to peroxisome proliferator-activated receptors (PPARγ), a biomarker for PFAS toxicity. Persistence, bioaccumulation, and toxicity (PBT) profilers, validated against Arctic PFAS data , provide risk stratification .
Q. What advanced separation techniques are suitable for isolating stereoisomers or degradation byproducts of this compound?
- Methodological Answer : Chiral chromatography with a CHIRALPAK IG-3 column (mobile phase: heptane/ethanol with 0.1% trifluoroacetic acid) resolves enantiomers. For degradation products, employ two-dimensional LC (2D-LC) coupled with ion mobility spectrometry (IMS) to separate co-eluting species. These methods are adapted from PFAS alternative analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
